1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride
Description
1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a 4-fluorophenyl group attached to the alpha carbon of an ethanamine backbone and a phenyl group at the beta position. The fluorine substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the phenyl group may contribute to π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C14H15ClFN |
|---|---|
Molecular Weight |
251.72 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H14FN.ClH/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H |
InChI Key |
VJDIEZPQUQEPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-(4-Fluorophenyl)-1-phenylethanone
One of the most straightforward and widely used methods is the reductive amination of the corresponding ketone, 2-(4-fluorophenyl)-1-phenylethanone, with ammonia or an amine source, followed by reduction.
- Step 1: Synthesis of 2-(4-fluorophenyl)-1-phenylethanone via Friedel-Crafts acylation or halogenation routes.
- Step 2: Reductive amination using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon (Pd/C).
- Step 3: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
This method is favored for its simplicity and relatively high yields.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorobenzoyl chloride + phenylacetone, AlCl3 catalyst | 2-(4-fluorophenyl)-1-phenylethanone | 75-85 |
| 2 | NH3 or ammonium acetate + NaBH3CN, MeOH, room temp | 1-(4-fluorophenyl)-2-phenylethan-1-amine (free base) | 70-80 |
| 3 | HCl gas or HCl in ethanol, room temp | Hydrochloride salt formation | Quantitative |
Organometallic Addition to 4-Fluorobenzaldehyde Derivatives
Another approach involves the addition of phenylmagnesium bromide (a Grignard reagent) or phenyl lithium to 4-fluorobenzaldehyde derivatives, followed by subsequent amination.
- Step 1: Reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide to form the corresponding secondary alcohol intermediate.
- Step 2: Conversion of the alcohol to the amine via substitution or reductive amination steps.
- Step 3: Salt formation with hydrochloric acid.
This method allows for stereochemical control when chiral auxiliaries or catalysts are employed.
Azide Reduction Route
This method involves the synthesis of an azido intermediate followed by reduction to the amine:
- Step 1: Preparation of 2-azido-1-(4-fluorophenyl)-2-phenylethanone via nucleophilic substitution of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone with sodium azide.
- Step 2: Reduction of the azide to the amine using triphenylphosphine or catalytic hydrogenation.
- Step 3: Conversion to hydrochloride salt.
This route is advantageous for introducing nitrogen functionality under mild conditions.
Detailed Experimental Procedures from Literature
Reductive Amination Protocol (Adapted from RSC and ACS Sources)
- Reagents: 2-(4-fluorophenyl)-1-phenylethanone (1 equiv), ammonium acetate (2 equiv), sodium cyanoborohydride (1.5 equiv), methanol solvent.
- Procedure: The ketone and ammonium acetate are dissolved in methanol and stirred at room temperature. Sodium cyanoborohydride is added portionwise, and the mixture is stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is quenched with water, extracted with dichloromethane, dried, and concentrated. The residue is treated with HCl in ethanol to precipitate the hydrochloride salt, which is filtered and dried.
- Yield: Typically 70-80%.
- Purification: Recrystallization from ethanol or ethyl acetate.
Organometallic Addition Followed by Amination
- Reagents: 4-fluorobenzaldehyde (1 equiv), phenylmagnesium bromide (1.2 equiv), ammonium chloride, palladium catalyst.
- Procedure: The Grignard reagent is added dropwise to a cooled solution of 4-fluorobenzaldehyde in anhydrous ether. After stirring, the reaction mixture is quenched and worked up to isolate the secondary alcohol. This intermediate is then subjected to reductive amination using ammonium chloride and hydrogenation over Pd/C. The amine is converted to the hydrochloride salt as above.
- Yield: 65-75%.
Azide Intermediate Reduction
- Reagents: 2-chloro-1-(4-fluorophenyl)-2-phenylethanone, sodium azide, triphenylphosphine, 1,4-dioxane.
- Procedure: The chloro ketone is reacted with sodium azide in acetone or DMF at room temperature to form the azido ketone. The azido intermediate is then reduced with triphenylphosphine in 1,4-dioxane under reflux. The resulting amine is isolated and converted to the hydrochloride salt.
- Yield: Up to 80%.
- Notes: This method requires careful handling due to azide safety concerns.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Ketone, NH3/NH4OAc, NaBH3CN | Room temp, MeOH, 12-24 h | 70-80 | Simple, mild conditions | Use of toxic NaBH3CN |
| Organometallic Addition | 4-Fluorobenzaldehyde, PhMgBr | Anhydrous ether, low temp, Pd/C | 65-75 | Potential stereocontrol | Requires dry conditions, air sensitive reagents |
| Azide Reduction | Chloro ketone, NaN3, PPh3 | RT to reflux, organic solvents | 75-80 | High yield, mild amination step | Azide safety risks, multi-step |
Research Discoveries and Notes
- The reductive amination method remains the most practical for scale-up due to operational simplicity and commercially available reagents.
- Organometallic addition routes offer stereochemical diversity, useful for chiral amine synthesis, but require stringent anhydrous conditions.
- Azide intermediate routes provide a versatile handle for further functionalization but necessitate rigorous safety protocols.
- Conversion to the hydrochloride salt enhances compound stability and handling, especially for pharmaceutical applications.
- Purification by silica gel chromatography and recrystallization are standard to achieve high purity (>99%) suitable for research and industrial use.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅ClFN
- Molecular Weight : 203.69 g/mol
- Key Differences : The methyl groups at the propanamine chain reduce steric hindrance compared to the phenyl group in the target compound. This may lower lipophilicity (logP ~1.5 estimated) and alter receptor binding kinetics .
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine Hydrochloride
- Molecular Formula : C₁₄H₁₄Cl₃N
- Molecular Weight : 302.63 g/mol
- However, higher halogen content may reduce solubility .
1-(2-Fluorophenyl)-4-methylpentan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₉ClFN
- Molecular Weight : 231.74 g/mol
- Key Differences : The ortho-fluorine position creates steric hindrance, likely reducing receptor selectivity compared to the para-substituted target compound. The longer pentanamine chain may enhance CNS penetration but decrease metabolic stability .
Functional Group Variations
4-Fluoromethcathinone (4-FMC) Hydrochloride
- Molecular Formula: C₁₀H₁₂FNO·HCl
- Molecular Weight : 217.66 g/mol
- Key Differences: The ketone group at the beta position (propan-1-one) distinguishes 4-FMC as a cathinone derivative. This functional group facilitates norepinephrine-dopamine reuptake inhibition, a mechanism absent in the target compound’s primary amine structure .
USP Citalopram Related Compound D Hydrochloride
- Molecular Formula : C₁₉H₁₉FN₂O·HCl
- Molecular Weight : 346.83 g/mol
- Key Differences: The dihydroisobenzofuran ring and cyano group confer selectivity for serotonin transporters (SERT), contrasting with the target compound’s simpler ethanamine backbone, which lacks such rigid structural motifs .
Physicochemical and Pharmacological Properties
*Estimated based on molecular formula C₁₄H₁₄ClFN.
Positional Isomerism and Chain Length
- Fluorine Position : Para-substitution (target compound) enhances electronic effects and receptor interaction compared to ortho-substituted analogs (e.g., 1-(2-fluorophenyl) derivatives) .
- Amine Chain Length : Shorter chains (e.g., ethanamine in the target) may limit blood-brain barrier penetration compared to pentanamine derivatives but improve metabolic stability .
Biological Activity
1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride, commonly referred to as a substituted phenethylamine, has garnered attention in pharmacology and medicinal chemistry for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, particularly in the context of neurological disorders and cancer therapy.
1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride is characterized by the presence of a fluorinated phenyl group, which enhances its lipophilicity and biological activity. The hydrochloride salt form increases its solubility in aqueous solutions, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The fluorine atom in the para position may influence binding affinity and selectivity towards specific receptors.
1. Neuropharmacological Effects
Research indicates that 1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride exhibits potential neuropharmacological effects:
- Dopaminergic Activity : Studies have shown that compounds with similar structures can act as dopamine reuptake inhibitors, potentially increasing dopamine levels in the synaptic cleft, which may have implications for treating conditions like depression and ADHD.
- Serotonergic Activity : This compound may also interact with serotonin receptors, influencing mood regulation and anxiety levels. Its structural analogs have been explored for their antidepressant properties .
2. Anticancer Properties
Emerging evidence suggests that 1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride may possess anticancer properties:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .
- Mechanisms of Action : The compound's mechanism may involve the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair processes. This inhibition can lead to enhanced cell death in cancerous cells, particularly those deficient in DNA repair mechanisms .
Case Studies
Several case studies have highlighted the biological activity of 1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride:
- Neuropharmacological Study : A study conducted on animal models indicated that administration of this compound led to significant improvements in behavioral tests associated with depression and anxiety, correlating with increased levels of serotonin and dopamine .
- Cancer Cell Line Evaluation : In a laboratory setting, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 18 μM, indicating a promising therapeutic window for further development .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action associated with 1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride compared to similar compounds:
| Compound Name | Biological Activity | Mechanism of Action | IC50 Value (μM) |
|---|---|---|---|
| 1-(4-Fluorophenyl)-2-phenylethan-1-amine hydrochloride | Neuropharmacological effects; Anticancer | Dopamine/serotonin modulation; PARP inhibition | ~18 |
| Olaparib | Anticancer | PARP inhibition | ~57.3 |
| Fluoxetine | Antidepressant | Serotonin reuptake inhibition | ~10 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 1-(4-fluorophenyl)-2-phenylethan-1-amine hydrochloride?
The synthesis typically involves reductive amination of 4-fluorophenylacetone with benzylamine derivatives, followed by hydrochloric acid salt formation. Key steps include:
- Reduction : Use sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen to minimize oxidation .
- Salt formation : React the free base with concentrated HCl in anhydrous ether .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and recrystallization from ethanol .
Q. Critical parameters :
- pH control (6–7 for reductive amination) to maximize yield.
- Inert atmosphere (nitrogen) to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at para position, ethylamine chain) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 204.09) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Q. What safety protocols are essential for handling this compound?
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
- Lipophilicity : Fluorine at the para position increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .
- Electronic effects : The electron-withdrawing fluorine stabilizes the amine group, reducing pKa (~8.2 vs. ~9.5 for non-fluorinated analogs) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict biological activity?
- Reaction path modeling : Quantum mechanical calculations (DFT) identify transition states and intermediates to streamline synthetic routes .
- Molecular docking : Predict binding affinity to targets like monoamine transporters (e.g., serotonin transporter SERT) using AutoDock Vina .
- Machine learning : Train models on PubChem data to predict solubility and toxicity profiles .
Q. What experimental strategies resolve contradictions in reported pharmacological activities?
- In vitro vs. in vivo assays : Discrepancies in receptor binding (e.g., σ1 vs. dopamine D2) may arise from metabolic instability. Use hepatic microsome assays to assess metabolic clearance .
- Dose-response curves : Compare EC50 values across cell lines (e.g., HEK293 vs. SH-SY5Y) to identify cell-type-specific effects .
Q. How do structural isomers (e.g., ortho/meta-fluorine) alter biological activity?
- Receptor selectivity : Para-fluorine enhances σ1 receptor affinity (Ki = 12 nM) vs. ortho-fluorine (Ki = 45 nM) due to steric and electronic effects .
- Metabolic stability : Para-substituted derivatives show longer half-lives (t1/2 = 2.1 h) in rat liver microsomes compared to meta-substituted analogs (t1/2 = 1.3 h) .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
